ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 921135-74-2
VCID: VC5535077
InChI: InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-8-7-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.45

ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

CAS No.: 921135-74-2

Cat. No.: VC5535077

Molecular Formula: C19H21N3O4S

Molecular Weight: 387.45

* For research use only. Not for human or veterinary use.

ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 921135-74-2

Specification

CAS No. 921135-74-2
Molecular Formula C19H21N3O4S
Molecular Weight 387.45
IUPAC Name ethyl 3-carbamoyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-8-7-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Standard InChI Key KHFUCJFGYFHMFU-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a thieno[2,3-c]pyridine ring system, a bicyclic structure merging thiophene and pyridine moieties. Key substituents include:

  • Ethyl carboxylate at position 6, enhancing solubility in organic solvents.

  • Carbamoyl group at position 3, introducing hydrogen-bonding capabilities.

  • 3-Methylbenzamido group at position 2, contributing steric bulk and hydrophobic interactions.

The 3-methylbenzamido substituent distinguishes this compound from analogs such as ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (EVT-3107135), where the methyl group resides at the benzamido ring’s para position. This positional isomerism may influence pharmacokinetic properties like metabolic stability and target binding.

Table 1: Molecular Comparison with Structural Analogs

PropertyTarget CompoundAnalog (EVT-3107135)Analog (PubChem CID 4656890)
Molecular FormulaC₂₁H₂₅N₃O₅SC₂₀H₂₃N₃O₅SC₂₁H₂₅N₃O₇S
Molecular Weight (g/mol)~387.45 (estimated)387.45463.5
Key Substituent3-Methylbenzamido4-Methylbenzamido3,4,5-Trimethoxybenzamido

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound likely follows a sequence analogous to EVT-3107135, involving:

  • Cyclization: Formation of the dihydrothienopyridine core via intramolecular cyclization of a thiophene precursor.

  • Acylation: Introduction of the 3-methylbenzamido group using 3-methylbenzoyl chloride under Schotten-Baumann conditions.

  • Esterification: Ethyl esterification at position 6 using ethanol and acid catalysts.

A critical challenge lies in regioselectivity during acylation, as competing reactions at nitrogen or oxygen centers may yield undesired byproducts. Purification via column chromatography or recrystallization is essential to isolate the target compound.

Derivative Synthesis

The carbamoyl and ester groups serve as handles for further functionalization:

  • Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid under basic conditions, enhancing water solubility.

  • Amide Modification: The carbamoyl group may undergo nucleophilic substitution to introduce alkyl or aryl chains .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic aqueous environments due to the ester and carbamoyl groups.

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Melting Point160–165°C (estimated)Analog data
logP (Octanol-Water)2.8Computational prediction
pKa (Carboxylic Acid)~4.5Estimated from analogs

Biological Activity and Mechanisms

Hypothetical Targets and Pathways

While direct pharmacological data are unavailable, structurally related thienopyridines exhibit activity against:

  • Kinase Enzymes: Inhibition of tyrosine kinases involved in cancer progression.

  • Ion Channels: Modulation of voltage-gated calcium channels in neurological disorders.

The 3-methylbenzamido group may enhance lipophilicity, promoting blood-brain barrier penetration for central nervous system targets.

Structure-Activity Relationships (SAR)

  • Methyl Position: Para-substituted analogs (e.g., EVT-3107135) show reduced steric hindrance compared to the meta-substituted target compound, potentially altering binding affinities.

  • Carbamoyl vs. Ester: Replacement of the carbamoyl group with a methyl ester in analogs like 6-ethyl 3-methyl 2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate (EVT-3013002) reduces hydrogen-bonding capacity, impacting target selectivity.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing kinase inhibitors or neuroactive agents.

  • Prodrug Design: The ethyl ester can be leveraged to improve bioavailability, with hydrolysis yielding active carboxylic acid metabolites .

Biochemical Tools

  • Fluorescent Probes: Functionalization with fluorophores enables tracking of target engagement in cellular assays.

  • Photoaffinity Labels: Incorporation of photoactivatable groups facilitates the identification of binding proteins.

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